molecular formula C7H3BrF2O2 B1279823 4-Bromo-3,5-difluorobenzoic acid CAS No. 651027-00-8

4-Bromo-3,5-difluorobenzoic acid

Cat. No. B1279823
M. Wt: 237 g/mol
InChI Key: NLLRAEQVOZOSBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzoic acids has been explored in the literature. For instance, the synthesis of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids is achieved through the fluoride-mediated alkylation of a trifluoromethyl-benzo[1,3]dioxin-4-one derivative, suggesting that similar fluoride-mediated reactions could be applicable for synthesizing 4-bromo-3,5-difluorobenzoic acid . Additionally, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline via Sandmeyer reaction, bromination, and Grignard reaction indicates a possible route for the bromination of difluorobenzoic acids . These methods could potentially be adapted for the synthesis of 4-bromo-3,5-difluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of 4-bromo-3,5-difluorobenzoic acid can be inferred from related compounds. For example, the crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine show how bromine participates in hydrogen bonding and weak interactions, which could be relevant for understanding the behavior of the bromine atom in 4-bromo-3,5-difluorobenzoic acid . The planarity and dihedral angles observed in these structures may also provide insights into the expected molecular conformation of 4-bromo-3,5-difluorobenzoic acid.

Chemical Reactions Analysis

The reactivity of 4-bromo-3,5-difluorobenzoic acid can be hypothesized based on the reactions of similar compounds. The presence of the bromine atom suggests that it could undergo further substitution reactions, such as Suzuki coupling, which is a common transformation for bromoarenes . The carboxylic acid group also opens up possibilities for esterification and amide formation, which are typical reactions for carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-bromo-3,5-difluorobenzoic acid are not directly reported, we can deduce certain properties from related compounds. The presence of fluorine atoms is known to influence the acidity of the carboxylic acid group, potentially making it more acidic than its non-fluorinated counterparts . The bromine atom may increase the molecular weight and influence the boiling and melting points of the compound. The purity of synthesized compounds, as seen in the synthesis of 4-chloro-2,5-difluorobenzoic acid, can reach high levels (99.16% by HPLC), suggesting that a high degree of purity could also be achievable for 4-bromo-3,5-difluorobenzoic acid .

Scientific Research Applications

Organometallic Synthesis

4-Bromo-3,5-difluorobenzoic acid demonstrates significance in organometallic synthesis. Schlosser and Heiss (2003) highlighted its use in demonstrating the superiority of modern organometallic methods, where it is derived from 1,3-difluorobenzene through selective conversion processes (Schlosser & Heiss, 2003).

Structural Characterization and Synthesis

Xu Dong-fang (2000) discussed the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, which is an intermediate for preparing pyrimidine medicament. This study emphasized the significance of 4-bromo-3,5-difluorobenzoic acid in the synthesis of complex pharmaceutical compounds (Xu Dong-fang, 2000).

Molecular Recognition Studies

Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative, 4-bromo-3,5-dihydroxybenzoic acid, highlighting its relevance in forming molecular adducts through hydrogen bonding and its application in supramolecular chemistry (Varughese & Pedireddi, 2006).

Strength of Halogen Bonds

Raffo et al. (2016) explored the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid, including 4-bromo-3,5-di(methoxy)benzoic acid. Their research contributes to understanding the intermolecular interactions and halogen bonding in chemical compounds (Raffo et al., 2016).

P-C Coupling Reactions

Jablonkai and Keglevich (2015) discussed the catalyst-free P-C coupling reactions of halobenzoic acids, including 4-bromo-3,5-difluorobenzoic acid, underlining its utility in chemical synthesis processes (Jablonkai & Keglevich, 2015).

Continuous Flow Synthesis

Deng et al. (2015) highlighted the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, where compounds like 4-bromo-3,5-difluorobenzoic acid play a significant role as intermediates in pharmaceutical and material science applications (Deng et al., 2015).

Safety And Hazards

4-Bromo-3,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRAEQVOZOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465479
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-difluorobenzoic acid

CAS RN

651027-00-8
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Schlosser, C Heiss - European Journal of Organic Chemistry, 2003 - Wiley Online Library
To demonstrate the superiority of modern organometallic methods, the inexpensive starting material 1,3‐difluorobenzene has been selectively converted into the three benzoic acids …
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
The majority of potent and selective hNa V 1.7 inhibitors possess common pharmacophoric features that include a heteroaryl sulfonamide headgroup and a lipophilic aromatic tail group…
Number of citations: 40 pubs.acs.org
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu
M Kokot, M Weiss, I Zdovc, L Senerovic… - European journal of …, 2023 - Elsevier
Novel bacterial topoisomerase inhibitors (NBTIs) are new promising antimicrobials for the treatment of multidrug-resistant bacterial infections. In recent years, many new NBTIs have …
Number of citations: 2 www.sciencedirect.com
P Wang, YH Zhu, HX Tao, YL Ma, DD Cai… - Chinese Journal of …, 2023 - Springer
One important subject in the field of all-polymer solar cells (all-PSCs) is the exploration of electron-deficient building blocks with optimized physicochemical properties to promote the …
Number of citations: 1 link.springer.com
R Sun, W Wang, H Yu, Z Chen, XX Xia, H Shen, J Guo… - Joule, 2021 - cell.com
The field of all-polymer solar cells (all-PSCs) has experienced rapid development during the past few years, mainly driven by the design of efficient polymer acceptors (P A s). However, …
Number of citations: 245 www.cell.com

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